molecular formula C8H13NO3 B141190 Ethyl allyl(2-oxoethyl)carbamate CAS No. 128740-03-4

Ethyl allyl(2-oxoethyl)carbamate

Cat. No. B141190
M. Wt: 171.19 g/mol
InChI Key: IQQODTFRDRREIO-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

A solution of ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate (Intermediate 42, 1218 g, 2.79 mol) in HCOOH (4.2 L) was refluxed for 0.5 h. Then crushed ice was added to quench the reaction, the mixture was extracted with CH2Cl2 (2 L×3). The combined organic solutions were washed with sat. NaHCO3 (3 L), dried (Na2SO4) and concentrated in vacuo to give the title compound (480 g, 50%) as yellow oil; 1H NMR: (CDCl3) 1.15-1.32 (3H, m), 3.89-4.00 (4H, m), 4.07-4.16 (2H, m), 5.10 (2H, m), 5.73 (1H, m), 9.53 (1H, s).
Quantity
1218 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.2 L
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]([CH2:11][CH:12]=[CH2:13])[C:6](=[O:10])[O:7][CH2:8][CH3:9]>C(O)=O>[O:2]=[CH:3][CH2:4][N:5]([CH2:11][CH:12]=[CH2:13])[C:6](=[O:10])[O:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
1218 g
Type
reactant
Smiles
COC(CN(C(OCC)=O)CC=C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN(C(OCC)=O)CC=C)OC
Name
Quantity
4.2 L
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then crushed ice was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (2 L×3)
WASH
Type
WASH
Details
The combined organic solutions were washed with sat. NaHCO3 (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=CCN(C(OCC)=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 480 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.